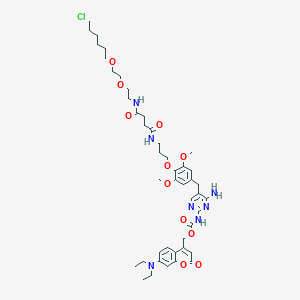
DENV2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DENV2-IN-2 is a selective inhibitor of the DENV2 protease which inhibits flavivirus protease through targeted covalent modification of active site serine, contrary to an allosteric binding mechanism.
科学的研究の応用
1. Targeting Dengue Virus Serotype 2 (DENV2)
DENV2-IN-2 is relevant in the context of Dengue virus serotype 2 (DENV2), which is widespread and responsible for severe epidemics. Notably, primary DENV2 infections stimulate serotype-specific protective responses. A study by Gallichotte et al. (2015) describes a quaternary structure epitope on the DENV2 envelope (E) protein targeted by neutralizing antibodies, offering insights into the development of vaccines and diagnostics.
2. Molecular Imaging of DENV2 Replication
Research by Victorio et al. (2020) focuses on molecular tracking for detecting DENV2 replication. They explored phosphorodiamidate morpholino oligomers (PPMOs) as molecular probes for live-cell fluorescence imaging of DENV2 replication, highlighting the potential for non-invasive monitoring of viral infections.
3. Serotype-Specific Expansion of DENV2
Research conducted by Lim et al. (2017) indicates that DENV2 uniquely undergoes structural expansion at 37°C, which is relevant to host entry. Their study using hydrogen/deuterium exchange mass spectrometry (HDXMS) highlights the temperature-dependent dynamics of DENV2, providing vital data for vaccine development and epitope mapping.
4. Reverse Genetics in Studying DENV2
Pu et al. (2011) demonstrate a novel method to study flaviviruses like DENV2 using reverse genetics. They identified Escherichia coli promoter sequences within the DENV2 genome and successfully created DENV2 cDNA clones. This strategy aids research in virology, viral pathogenesis, and vaccine development.
5. Impact of DENV2 Genotypes on Neutralization Activity
Research by Martinez et al. (2020) shows that the genetic diversity within DENV2 affects the performance of vaccines. They analyzed the role of the pre-membrane and envelope proteins of DENV2 in vaccine efficacy, revealing the significance of intraserotype variation on neutralizing antibodies.
6. Fluorescent Reporter Dengue Viruses for Analysis
Suphatrakul et al. (2018) focus on developing reporter viruses for analyzing DENV2 infections. They used ribosome-skipping 2A sequences to improve the stability and consistency of fluorescent signals in DENV2 reporter viruses, offering tools for high-throughput analyses and characterizations of viral infections.
7. Oxidative Stress Response in DENV-Infected Dendritic Cells
Research by Olagnier et al. (2014) explores the oxidative stress response in DENV2-infected dendritic cells. They identified that the Nrf2-dependent antioxidant gene transcriptional program plays a critical role in controlling both antiviral and apoptotic programs in DENV2-infected cells, highlighting the importance of redox homeostasis in DENV infection outcomes.
8. Vector Control for Dengue Prevention
Achee et al. (2015) critically assess existing vector control interventions for DENV prevention, including DENV2. They propose a research agenda for integrating vector control options with DENV vaccines, emphasizing the need for multi-faceted approaches in dengue prevention.
9. Electrochemical Peptide Sensor for DENV Biomarker Detection
Lim et al. (2018) developed an electrochemical peptide sensor for detecting DENV2 NS1, a biomarker for dengue fever. They used affinity peptides to bind NS1 proteins, demonstrating a promising approach for dengue diagnosis through electrochemical methods.
10. Neutralizing Antibodies Targeting DENV2 Epitopes
Gallichotte et al. (2018) mapped the epitopes of human DENV2 type-specific monoclonal antibodies. They identified distinct quaternary epitope regions on DENV2, which can inform the development of vaccines and therapeutic treatments.
特性
分子式 |
C23H19N3O5S |
|---|---|
分子量 |
449.48 |
IUPAC名 |
5-Amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-3-carboxylate |
InChI |
InChI=1S/C23H19N3O5S/c1-30-19-10-12-20(13-11-19)32(28,29)26-21(24)15-22(25-26)31-23(27)18-9-5-8-17(14-18)16-6-3-2-4-7-16/h2-15H,24H2,1H3 |
InChIキー |
OHVOENYWQLMIOM-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=CC=C2)=CC=C1)OC3=NN(S(=O)(C4=CC=C(OC)C=C4)=O)C(N)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DENV2 IN-2; DENV2-IN 2; DENV2-IN-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)
